Benzyl 2-hydroxy-4-methylpentanoate

Description

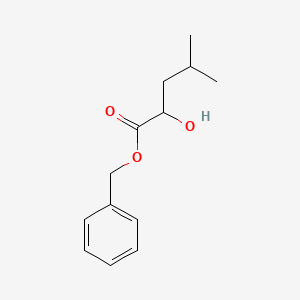

Benzyl 2-hydroxy-4-methylpentanoate is an ester derivative characterized by a benzyl group esterified to a 2-hydroxy-4-methylpentanoic acid backbone. Its synthesis, as reported in JG86, involves enantioselective methods to produce the (S)-enantiomer, highlighting its relevance in asymmetric organic synthesis . Structurally, the compound combines a branched aliphatic chain with a hydroxyl group at the second carbon and a benzyl aromatic moiety, contributing to its unique physicochemical and olfactory properties.

Properties

CAS No. |

321329-81-1 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl 2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 |

InChI Key |

LNYCLASVFGVAII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aroma Contributions: Ethyl 2-hydroxy-4-methylpentanoate is pivotal in wine aroma due to its low odor threshold and fruity notes, whereas the benzyl analog’s larger aromatic group may reduce volatility, altering its olfactory impact .

- Synthetic Utility: Methyl 2-benzamido-4-methylpentanoate (66% yield) and related esters are synthesized via nucleophilic acyl substitution or oxidation reactions, contrasting with the enantioselective routes for the benzyl compound .

- Solubility and Stability : Benzyl esters generally exhibit higher lipophilicity than ethyl or methyl analogs, influencing their use in hydrophobic matrices like perfumes .

Regulatory Status

- Benzoate esters like isopropyl benzoate (CAS 939-48-0) are approved for cosmetic use, while benzyl alcohol is restricted in infant formulations due to toxicity risks . The regulatory status of this compound remains unconfirmed but may align with benzyl alcohol guidelines.

Preparation Methods

Direct Esterification via Acid Catalysis

Direct esterification employs protic acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂) to catalyze the reaction between 2-hydroxy-4-methylpentanoic acid and benzyl alcohol. Azeotropic solvents like toluene or xylene facilitate water removal via Dean-Stark trap, driving equilibrium toward ester formation. For instance, patent CN101323564A highlights the use of refluxing toluene in analogous esterifications, though residual solvent concerns necessitate post-reaction stripping under vacuum.

A typical procedure involves heating equimolar amounts of the acid and benzyl alcohol with 1–2 wt% H₂SO₄ at 110–120°C for 6–8 hours. Crude yields of 70–80% are reported for similar esters, with purification via distillation or recrystallization. Challenges include hydroxyl group activation leading to side reactions, necessitating protective strategies such as silylation (e.g., TBSCl) prior to esterification.

Coupling Reagent-Mediated Esterification

Carbodiimide-based coupling agents (e.g., DCC, EDCI) with catalytic DMAP offer a milder alternative, particularly for acid- and heat-sensitive substrates. The RSC Organic & Biomolecular Chemistry study demonstrates this approach for synthesizing benzyl-protected α-hydroxy esters, achieving >90% yields under anhydrous conditions.

For this compound, the acid is activated in dichloromethane (DCM) with DCC and DMAP at 0°C, followed by dropwise addition of benzyl alcohol. After stirring at room temperature for 12–24 hours, the dicyclohexylurea byproduct is filtered, and the crude product is washed with NaHCO₃ and brine. Recrystallization from methanol/acetone mixtures (as described in) yields >95% purity.

Transesterification Strategies

Alkaline-Catalyzed Transesterification

Transesterification of methyl 2-hydroxy-4-methylpentanoate with benzyl alcohol using alkaline catalysts (e.g., NaOMe, K₂CO₃) provides a high-yield route. Patent US3526666A exemplifies this method for benzophenone derivatives, employing phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity.

In a representative procedure, methyl ester (1 eq), benzyl alcohol (3 eq), and K₂CO₃ (1.5 eq) are refluxed in methyl isoamyl ketone at 140–150°C for 8–12 hours. The catalyst facilitates alkoxide formation, accelerating nucleophilic acyl substitution. Post-reaction, the mixture is filtered to remove salts, and solvents are stripped under vacuum. Yields of 75–85% are typical, with residual alcohol removed via fractional distillation.

Enzymatic Transesterification

Hydroxyl Group Protection and Deprotection

tert-Butoxycarbonyl (Boc) Protection

The hydroxyl group at C2 necessitates protection during esterification to prevent self-condensation. The RSC study details Boc protection using Boc₂O and DMAP in acetonitrile, yielding stable intermediates amenable to subsequent reactions. Deprotection with HCl in dioxane regenerates the hydroxyl group without ester cleavage.

Silyl Ether Protection

Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups offer reversible protection. For example, TBSCl and imidazole in DCM at 0°C protect the hydroxyl group prior to esterification, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Purification and Characterization

Recrystallization

Crude ester is dissolved in hot methanol (55–68°C) and treated with activated carbon to adsorb colored impurities. Slow cooling to 0–10°C induces crystallization, yielding pale yellow crystals with ≥99.9% purity after two recrystallizations.

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves diastereomers or byproducts. The RSC protocol employs this for γ-chloro-α-hydroxy-β-amino esters, achieving >99:1 diastereomeric ratios.

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Acid Catalysis | H₂SO₄ | Toluene | 110–120 | 70–80 | 90–95 |

| DCC/DMAP Coupling | DCC, DMAP | DCM | 25 | 85–90 | 95–99 |

| Alkaline Transesterification | K₂CO₃, TBAI | Methyl isoamyl ketone | 140–150 | 75–85 | 85–90 |

| Enzymatic | CALB Lipase | Solvent-free | 40–50 | 50–60 | 70–80 |

Industrial-Scale Considerations

Patent CN101323564A emphasizes solvent selection to minimize residuals, favoring normal hexane over toluene due to lower toxicity. Continuous-flow reactors enhance throughput for transesterification, while centrifugal crystallizers (as described in ) improve purification efficiency.

Q & A

Q. What are the optimal catalytic conditions for enantioselective synthesis of Benzyl 2-hydroxy-4-methylpentanoate?

Enantioselective synthesis can be achieved using chiral catalysts or enzymatic methods. For example, lipase-catalyzed esterification under solvent-free conditions has been shown to improve enantiomeric excess (e.g., >90% ee) . Kinetic modeling (e.g., Michaelis-Menten parameters) and uniform experimental design can optimize reaction variables such as temperature, substrate ratio, and catalyst loading .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include:

- Data collection with high-resolution detectors.

- Structure solution via direct methods (SHELXS) or Patterson maps.

- Refinement using SHELXL, incorporating hydrogen atom positions and thermal displacement parameters . Example Unit cell parameters (e.g., a=8.21 Å, b=10.53 Å, c=12.75 Å) and R-factor (<0.05) ensure accuracy.

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) or liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) are preferred. Method validation includes:

- Calibration curves (R² >0.99) across a linear range (e.g., 0.1–100 µg/mL).

- Limits of detection (LOD <10 ng/mL) and recovery rates (>95%) .

Advanced Research Questions

Q. What role does 2-hydroxy-4-methylpentanoate play as a metabolite in periodontal disease pathogenesis?

Metabolomic studies (e.g., LC-MS/MS) identify 2-hydroxy-4-methylpentanoate as significantly enriched in periodontal disease (p<0.05, FDR-corrected). It may modulate microbial pathways (e.g., SCFA production) or host inflammatory responses. Comparative analysis with healthy controls reveals fold-changes (>2.0) and pathway enrichment via KEGG .

Q. How can computational methods predict the reactivity of this compound in esterification reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:

Q. How do structural modifications (e.g., benzyl group substitution) affect biological activity?

Derivatives like benzyl 2-hydroxyimino-4-methylpentanoate (CAS 131401-50-8) exhibit altered bioactivity due to:

- Increased logP (2.61 vs. 1.98 for parent compound), enhancing membrane permeability.

- Hydrogen-bonding capacity (PSA=58.89 Ų) influencing target binding. Comparative studies using in vitro assays (e.g., enzyme inhibition IC50) and molecular docking (AutoDock Vina) validate structure-activity relationships .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of this compound be resolved?

Contradictions often arise from:

- Variability in experimental models (e.g., cell lines vs. in vivo).

- Differences in metabolite extraction protocols (e.g., solvent polarity). Meta-analysis using standardized protocols (e.g., PRISMA guidelines) and multivariate statistics (ANCOVA) can isolate confounding factors (e.g., age, disease stage) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.